ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate
Overview
Description
Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a sulfonamide group, a chlorinated aromatic ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2,4-dimethylphenylamine under acidic conditions to form the sulfonamide intermediate.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation reaction: The amino group is then acylated with 4-chlorobenzoyl chloride to form the desired product.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The chlorinated aromatic ring can participate in hydrophobic interactions with protein targets, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active compound at the target site.
Comparison with Similar Compounds
Ethyl 4-[({4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbonyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the sulfonamide and chlorinated aromatic ring, resulting in different chemical properties and biological activities.
4-chloro-3-nitrobenzenesulfonamide: Contains the sulfonamide group but lacks the ester and dimethylphenyl moieties, leading to different reactivity and applications.
2,4-dimethylphenylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules like this compound.
This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-4-32-24(29)17-6-9-19(10-7-17)26-23(28)18-8-11-20(25)22(14-18)33(30,31)27-21-12-5-15(2)13-16(21)3/h5-14,27H,4H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYVBNVILLTGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969029 | |
Record name | Ethyl 4-{4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-12-7 | |
Record name | Ethyl 4-{4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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